

# HS-10296 (Almonertinib): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HS-10296 |           |
| Cat. No.:            | B1192942 | Get Quote |

Introduction: **HS-10296**, also known as Almonertinib or Aumolertinib, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and key experimental data, tailored for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

**HS-10296** is an orally available, irreversible inhibitor of EGFR.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                            | Reference(s) |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide | [2]          |
| Synonyms          | Almonertinib, Aumolertinib,<br>Ameile                                                                                            | [2][3][4][5] |
| CAS Number        | 1899921-05-1 (free base)                                                                                                         | [1]          |
| Molecular Formula | C30H35N7O2                                                                                                                       | [3]          |
| Molecular Weight  | 525.64 g/mol                                                                                                                     | [1][6]       |
| SMILES            | C=CC(=O)NC1=CC(=C(C=C1<br>N(C)CCN(C)C)OC)NC2=NC=<br>CC(=N2)C3=CN(C4CC4)C5=C<br>3C=CC=C5                                          | [1]          |
| Appearance        | Off-white to light yellow solid                                                                                                  | [1]          |
| Solubility        | DMSO: ≥ 80 mg/mL, Ethanol:<br>~6 mg/mL, Water: Insoluble                                                                         | [1][6]       |

# Pharmacological Properties Mechanism of Action

**HS-10296** is a potent and selective inhibitor of EGFR with activating mutations, as well as the T790M resistance mutation.[6] It forms a covalent bond with the Cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of its signaling activity.[6] This targeted inhibition blocks downstream signaling pathways, such as the PI3K/Akt pathway, which are crucial for cell proliferation and survival in EGFR-driven cancers.[5]

#### **In Vitro Activity**



**HS-10296** has demonstrated potent inhibitory activity against various EGFR mutations, with significantly less activity against wild-type EGFR, which is expected to result in a more favorable safety profile compared to earlier generation EGFR TKIs.[6]

| EGFR Mutation              | IC50 (nM)         | Reference(s) |
|----------------------------|-------------------|--------------|
| Т790М                      | 0.37              | [1]          |
| T790M/L858R                | 0.29              | [1]          |
| T790M/Del19                | 0.21              | [1]          |
| Wild-Type (WT)             | 3.39              | [1]          |
| G719X, del19, L858R, L861Q | Potent Inhibition | [7]          |

#### **In Vivo Activity**

Preclinical studies using xenograft models of NSCLC with EGFR T790M mutations have shown that Almonertinib can significantly inhibit tumor growth and even induce tumor regression at well-tolerated doses.[6] These studies also indicated favorable oral bioavailability and central nervous system (CNS) penetration, suggesting its potential to treat brain metastases.[6]

#### **Pharmacokinetics and Metabolism**

A study utilizing [14C]almonertinib in healthy Chinese subjects provided detailed insights into its pharmacokinetic profile.[8]



| Parameter                             | Value (for<br>Almonertinib) | Value (for<br>metabolite HAS-<br>719) | Reference(s) |
|---------------------------------------|-----------------------------|---------------------------------------|--------------|
| Tmax (h)                              | 4.0                         | 8.0                                   | [8]          |
| Cmax (ng/mL)                          | 218.7                       | 30.1                                  | [8]          |
| AUC0-t (h*ng/mL)                      | 5885.3                      | 1045.2                                | [8]          |
| t1/2 (h)                              | 30.6                        | Not Reported                          | [4][8]       |
| Brain-to-Plasma Ratio<br>(Kp) (mouse) | 1.82                        | Not Reported                          | [4]          |

Almonertinib is extensively metabolized, primarily through N-demethylation and oxidation.[9] The major metabolite is HAS-719.[9] Excretion occurs mainly through feces.[8]

#### **Clinical Efficacy and Safety**

The pivotal phase II APOLLO trial (NCT02981108) evaluated the efficacy and safety of almonertinib (110 mg once daily) in patients with EGFR T790M-positive advanced NSCLC who had progressed on prior EGFR TKI therapy.[5][10]

| Efficacy Endpoint                         | Result                              | Reference(s) |
|-------------------------------------------|-------------------------------------|--------------|
| Objective Response Rate (ORR)             | 68.9% (95% CI: 62.6-74.6)           | [5]          |
| Disease Control Rate (DCR)                | 93.4% (95% CI: 89.6-96.2)           | [5]          |
| Median Duration of Response (DoR)         | 15.1 months (95% CI: 12.5-<br>16.6) | [5]          |
| Median Progression-Free<br>Survival (PFS) | 12.4 months (95% CI: 9.7-<br>15.0)  | [5]          |
| CNS ORR                                   | 60.9% (95% CI: 38.5-80.3)           | [5]          |
| CNS DCR                                   | 91.3% (95% CI: 72.0-98.9)           | [5]          |



The most common treatment-related adverse events of grade 3 or higher were increased blood creatine phosphokinase (7%) and increased alanine aminotransferase (1.2%).[5] Overall, almonertinib was found to be effective and well-tolerated.[10]

#### **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the scientific community. Below are representative protocols for assays used to characterize EGFR inhibitors like **HS-10296**.

#### **EGFR Kinase Assay (Biochemical)**

This protocol describes a method to determine the in vitro inhibitory activity of a compound against EGFR kinase.





Click to download full resolution via product page

EGFR Kinase Assay Workflow

#### **Cell Viability Assay (Cell-Based)**



This protocol outlines a common method, the MTT assay, to assess the effect of **HS-10296** on the viability of cancer cell lines.





Click to download full resolution via product page

Cell Viability (MTT) Assay Workflow

#### **Western Blot for EGFR Phosphorylation**

This protocol details the steps to analyze the effect of **HS-10296** on EGFR phosphorylation in cancer cells.





Click to download full resolution via product page

Western Blot for p-EGFR Workflow



## **Signaling Pathway**

**HS-10296** exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of tumor growth in many cancers.



Click to download full resolution via product page

EGFR Signaling Pathway Inhibition

#### Conclusion



**HS-10296** (Almonertinib) is a highly effective third-generation EGFR TKI with a favorable pharmacological and safety profile for the treatment of EGFR-mutated NSCLC, including tumors with the T790M resistance mutation. Its potent and selective inhibitory activity, coupled with good oral bioavailability and CNS penetration, makes it a valuable therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further research and development in the field of targeted cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. In vivo xenograft tumor model of human NSCLC [bio-protocol.org]
- 4. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absorption, metabolism, excretion, and safety of [14C]almonertinib in healthy Chinese subjects PMC [pmc.ncbi.nlm.nih.gov]
- 10. Far-Western Blot Analysis Service Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [HS-10296 (Almonertinib): A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1192942#hs-10296-chemical-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com